

Unveiling the Crystal Structure of meso-Dimethyl 2,5-dibromohexanedioate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Dimethyl 2,5-dibromohexanedioate
Cat. No.:	B1295253

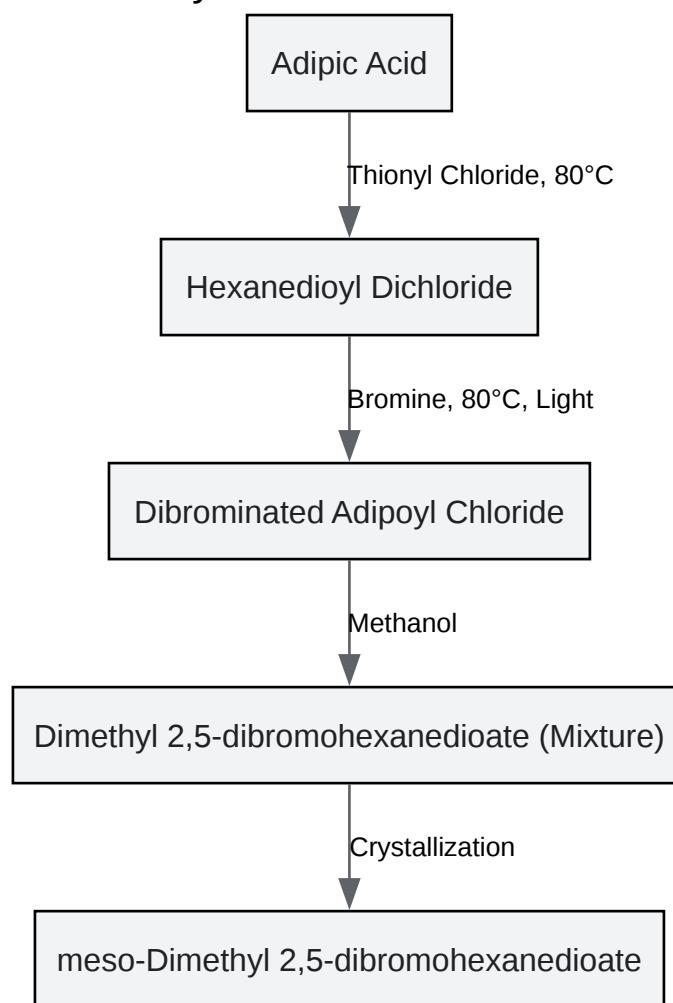
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

meso-**Dimethyl 2,5-dibromohexanedioate** is a halogenated diester that serves as a valuable intermediate in organic synthesis. Its stereochemistry and the presence of two reactive bromine atoms make it a versatile building block for the construction of complex molecular architectures, including those with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the crystal structure of meso-**dimethyl 2,5-dibromohexanedioate**, including detailed experimental protocols for its synthesis and crystallographic analysis, and quantitative data presented for clarity and comparison. The compound, with the chemical formula $C_8H_{12}Br_2O_4$, possesses a crystallographic center of inversion at the midpoint of the central C-C bond, which is characteristic of the meso form.^[1] Molecules are interconnected through intermolecular C—H···O interactions, forming a three-dimensional network in the crystalline state.^[1]

Synthesis of meso-Dimethyl 2,5-dibromohexanedioate


The synthesis of meso-**dimethyl 2,5-dibromohexanedioate** can be achieved through the bromination of adipoyl chloride followed by esterification. The following protocol is based on a

method reported in the literature.[2]

Experimental Protocol: Synthesis

- Preparation of Hexanedioyl Dichloride (Adipoyl Chloride): In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, adipic acid (20.0 g, 137 mmol) is treated with neat thionyl chloride (40.0 g, 342 mmol). The mixture is refluxed at 80 °C for 3 hours. Excess thionyl chloride is subsequently removed under reduced pressure to yield crude hexanedioyl dichloride.[2]
- Bromination: To the resulting hexanedioyl dichloride, neat bromine (54.7 g, 342 mmol) is added. The reaction mixture is heated to 80 °C. For radical initiation, a 500-watt halogen lamp can be positioned approximately 10 cm from the reaction flask. The reaction is monitored, and additional bromine may be added until completion.[2]
- Esterification: The crude dibrominated adipoyl chloride is then esterified by reacting with methanol. This step yields a mixture of diastereomers of **dimethyl 2,5-dibromohexanedioate**.
- Purification and Isolation of the meso Isomer: The meso isomer can be isolated from the reaction mixture through crystallization, which drives the equilibrium towards the formation of the desired meso product. The crystallized solid is collected by filtration and can be further purified by recrystallization from a suitable solvent.

Synthesis Workflow

[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **meso-Dimethyl 2,5-dibromohexanedioate**.

Crystal Structure Analysis

The crystal structure of **meso-dimethyl 2,5-dibromohexanedioate** was determined by single-crystal X-ray diffraction. The analysis reveals a monoclinic crystal system with the space group $P2_1/c$.^[1]

Crystallographic Data

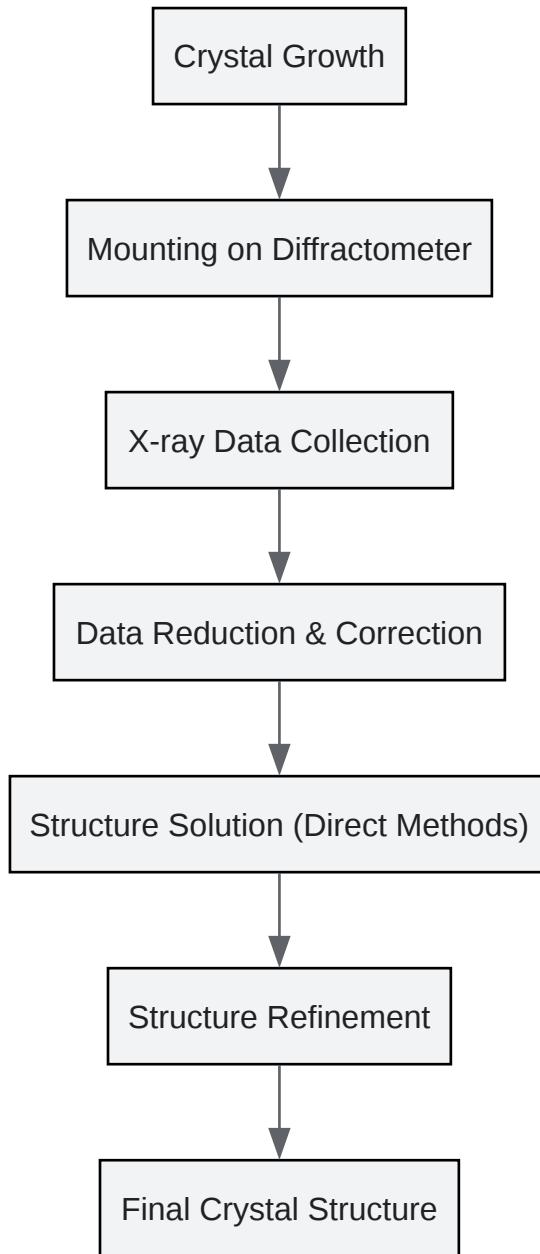
Parameter	Value
Chemical Formula	<chem>C8H12Br2O4</chem>
Formula Weight	331.98
Crystal System	Monoclinic
Space Group	P2 ₁ /c
a (Å)	4.5580 (9)
b (Å)	12.134 (2)
c (Å)	10.554 (2)
β (°)	90.36 (3)
Volume (Å ³)	583.7 (2)
Z	2
Temperature (K)	293
Radiation	Mo Kα ($\lambda = 0.71073 \text{ \AA}$)
R-factor (%)	4.0
wR-factor (%)	7.2
Data-to-parameter ratio	19.9

Data sourced from Feng et al., Acta Cryst. (2010). E66, o3163.[\[1\]](#)

Selected Bond Lengths and Angles

Bond	Length (Å)	Angle	Angle (°)
Br1—C2	1.956 (4)	O1—C1—O2	124.0 (5)
O1—C1	1.189 (5)	O1—C1—C2	124.8 (5)
O2—C1	1.320 (6)	O2—C1—C2	111.2 (4)
C1—C2	1.520 (6)	C1—C2—C3	110.1 (4)
C2—C3	1.528 (6)	C1—C2—Br1	109.8 (3)
C3—C3 ⁱ	1.529 (8)	C3—C2—Br1	111.1 (3)

Symmetry code: (i) $-x+1, -y+1, -z+1$. Data sourced from Feng et al., Acta Cryst. (2010). E66, o3163.[\[1\]](#)


Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the crystal structure involves the following key steps:

- Crystal Growth: Single crystals suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution of the purified compound in an appropriate solvent.
- Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to the desired temperature (in this case, 293 K). X-ray diffraction data are collected by rotating the crystal in a monochromatic X-ray beam and recording the diffraction pattern on a detector.
- Data Reduction: The raw diffraction intensities are processed to correct for various experimental factors, such as background scattering, absorption, and Lorentz-polarization effects. This step yields a set of unique reflection intensities.
- Structure Solution: The phase problem is solved using direct methods or Patterson methods to obtain an initial model of the crystal structure.
- Structure Refinement: The atomic positions and displacement parameters of the model are refined against the experimental diffraction data using least-squares methods. This iterative

process continues until the calculated and observed diffraction patterns show the best possible agreement, as indicated by the R-factors.

Crystal Structure Determination Workflow

[Click to download full resolution via product page](#)

A general workflow for single-crystal X-ray diffraction analysis.

Relevance in Research and Drug Development

meso-Dimethyl 2,5-dibromohexanedioate is a valuable intermediate in organic synthesis due to its bifunctional nature. The two bromine atoms serve as reactive sites for nucleophilic substitution reactions, allowing for the introduction of various functional groups. The ester moieties can be hydrolyzed or otherwise modified. This versatility makes it a useful starting material for the synthesis of a variety of more complex molecules.

For drug development professionals, compounds like **meso-dimethyl 2,5-dibromohexanedioate** are important as scaffolds for the synthesis of novel chemical entities. The defined stereochemistry of the meso form allows for the stereoselective synthesis of target molecules, which is crucial for understanding structure-activity relationships (SAR) and for developing enantiomerically pure drug candidates. The carbon backbone can be incorporated into larger molecules to create analogues of biologically active compounds or to serve as linkers in more complex drug delivery systems. While direct biological activity of this compound is not widely reported, its utility as a precursor to chiral diacids and other stereochemically defined molecules makes it a relevant tool in the early stages of drug discovery and development.[3]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Dimethyl 2,5-dibromohexanedioate [myskinrecipes.com]
- To cite this document: BenchChem. [Unveiling the Crystal Structure of meso-Dimethyl 2,5-dibromohexanedioate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295253#meso-dimethyl-2-5-dibromohexanedioate-crystal-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com